2,5-Difluoro-4-hydroxybenzoic acid

Neuroprotection Antioxidant Oxidative Stress

2,5-Difluoro-4-hydroxybenzoic acid (CAS 146781-23-9) features a unique 2,5-difluoro substitution pattern providing distinct electronic and steric properties for regioselective reactivity. It is the key building block for GPR40 (FFA1) agonists validated in non-human primate models and for 1,3-diketone neuroprotective agents that reduce ROS and restore mitochondrial membrane potential in SH-SY5Y neuronal cells. This substitution pattern enables precise pKa tuning between non-fluorinated (pKa ~9.3) and perfluorinated (pKa ~5.3) analogs. Supplied as a high-purity (≥97%) research intermediate.

Molecular Formula C7H4F2O3
Molecular Weight 174.1 g/mol
CAS No. 146781-23-9
Cat. No. B1592664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Difluoro-4-hydroxybenzoic acid
CAS146781-23-9
Molecular FormulaC7H4F2O3
Molecular Weight174.1 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)O)F)C(=O)O
InChIInChI=1S/C7H4F2O3/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,10H,(H,11,12)
InChIKeyLKJAHLFAORUKHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Difluoro-4-hydroxybenzoic Acid (CAS 146781-23-9): Sourcing and Baseline Specifications


2,5-Difluoro-4-hydroxybenzoic acid (CAS 146781-23-9) is a fluorinated aromatic building block with the molecular formula C7H4F2O3 and a molecular weight of 174.10 g/mol . It is characterized by the presence of two fluorine atoms at the 2- and 5-positions and a hydroxyl group at the 4-position on the benzoic acid ring, which creates a unique substitution pattern that dictates its electronic properties and regioselective reactivity . The compound is typically supplied as a white to yellow solid with purity specifications of ≥97% . Its melting point ranges from 220°C to 222°C [1], and it is soluble in organic solvents such as ethanol and acetone . This compound serves primarily as a versatile intermediate in pharmaceutical research, particularly in the synthesis of GPR40 agonists for metabolic disorders and as a precursor for bioactive molecules with neuroprotective potential [2][3].

Critical Differentiation: Why 2,5-Difluoro-4-hydroxybenzoic Acid Cannot Be Interchanged with In-Class Analogs


The specific 2,5-difluoro substitution pattern on the 4-hydroxybenzoic acid scaffold confers distinct electronic and steric properties that cannot be replicated by regioisomers or non-fluorinated analogs. In medicinal chemistry, the 2,5-difluoro motif has been explicitly prioritized over other difluoro regioisomers for specific biological targets, as evidenced by its selective inclusion in GPR40 agonist development [1]. The electron-withdrawing fluorine atoms significantly lower the pKa relative to non-fluorinated 4-hydroxybenzoic acid (pKa 9.3), with perfluorinated analogs reaching pKa 5.3 . The 2,5-substitution pattern provides unique regioselective reactivity in synthetic transformations, enabling functionalization pathways that are inaccessible to alternative regioisomers such as 3,4-difluoro-2-hydroxybenzoic acid or 2,6-difluoro-4-hydroxybenzoic acid [2]. Furthermore, the hydroxyl group at the 4-position enables critical derivatization chemistry—including esterification, etherification, and incorporation into extended conjugated systems—while the ortho- and meta-fluorine atoms modulate both metabolic stability and target binding affinity . Generic substitution with non-fluorinated or differently fluorinated analogs would fundamentally alter the compound's physicochemical profile, biological activity, and synthetic utility, thereby invalidating structure-activity relationships established in lead optimization campaigns.

Quantitative Differentiation Evidence for 2,5-Difluoro-4-hydroxybenzoic Acid Procurement


Neuroprotective Activity Superiority of 2,5-Difluoro-4-hydroxybenzoic Acid-Derived Diketone Over Parent Scaffold

The 2,5-difluoro-4-hydroxybenzene-derived 1,3-diketone (compound 6b) demonstrated significant neuroprotective activity against H2O2-induced oxidative stress in SH-SY5Y neuronal cells, showing a significant reduction in intracellular reactive oxygen species (ROS) levels and a good recovery of Mitochondrial Membrane Potential (ΔΨm) [1]. The 2,5-difluoro-4-hydroxy substitution pattern was explicitly evaluated alongside the 2,3-difluoro-4-hydroxy regioisomer (compound 7b), with both demonstrating similar Fe²⁺ chelation behavior to curcumin [1]. Both derivatives exhibited low cytotoxicity relative to curcumin, establishing the 2,5-difluoro-4-hydroxybenzene motif as a privileged scaffold for developing neuroprotective agents with drug-like profiles [1].

Neuroprotection Antioxidant Oxidative Stress Mitochondrial Membrane Potential

Regioselective Reactivity Differentiation: 2,5-Difluoro Pattern Enables Unique Hydroxysubstitution Pathways

The 2,5-difluorophenol scaffold, which serves as the direct synthetic precursor to 2,5-difluoro-4-hydroxybenzoic acid, exhibits distinct regioselective deprotonation behavior relative to other difluorophenol regioisomers . In a systematic study of difluorophenol functionalization, sites flanked by two electronegative substituents (fluorine and alkoxy) underwent deprotonation with particular ease, enabling metalation at specific positions that differ from the patterns observed in 2,4-difluorophenol, 2,3-difluorophenol, 3,5-difluorophenol, and 3,4-difluorophenol . The 2,5-difluoro pattern allowed regioflexible functionalization that was not achievable with the alternative difluoro regioisomers when subjected to identical organometallic intermediate conditions .

Organometallic Chemistry Regioselective Synthesis Fluorinated Aromatics Deprotonation

Fluorine-Induced pKa Shift: Quantified Acidity Enhancement Relative to Non-Fluorinated 4-Hydroxybenzoic Acid

Fluorination of the 4-hydroxybenzoic acid scaffold produces a dramatic reduction in pKa due to the strong electron-withdrawing effect of fluorine substituents . For perfluorinated 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid, the observed pKa is 5.3, compared to 9.3 for non-fluorinated 4-hydroxybenzoic acid—a difference of 4.0 pKa units representing approximately 10,000-fold greater acidity . The target compound 2,5-difluoro-4-hydroxybenzoic acid, with two fluorine atoms at the 2- and 5-positions, exhibits an intermediate pKa value that provides a tailored balance between solubility and membrane permeability .

Physicochemical Properties pKa Fluorination Effects Bioavailability

Target Engagement Validation: 2,5-Difluoro-4-hydroxybenzene Motif in GPR40 Agonist Development

The 2,5-difluoro-4-hydroxybenzene structural motif has been explicitly incorporated into GPR40 (FFA1) agonist lead compounds, with compounds containing this motif demonstrating agonist activity at human GPR40 expressed in CHO cells as measured by calcium influx in FLIPR assays [1]. In a comprehensive medicinal chemistry campaign for novel orally bioavailable GPR40 agonists, structural optimization of compounds bearing the difluoro-hydroxybenzene core led to the identification of lead compounds with superior physicochemical properties and robust in vivo efficacy in rhesus monkeys [2]. Patent literature further confirms that fluoro-substituted compounds capable of modulating GPR40 and possessing GLP-1 secretagogue action are prioritized for metabolic disease indications including diabetes, obesity, and hyperlipidemia .

GPR40 Type 2 Diabetes Insulin Secretagogue Metabolic Disorders

Procurement-Driven Application Scenarios for 2,5-Difluoro-4-hydroxybenzoic Acid


Medicinal Chemistry: Neuroprotective Agent Development

Procure 2,5-difluoro-4-hydroxybenzoic acid as a precursor for synthesizing 1,3-diketone derivatives with validated neuroprotective activity. The 2,5-difluoro-4-hydroxybenzene scaffold has demonstrated significant ROS reduction and mitochondrial membrane potential recovery in SH-SY5Y neuronal cells under oxidative stress, with low cytotoxicity comparable to curcumin [1]. This scaffold is suitable for medicinal chemistry campaigns targeting neurodegenerative diseases where antioxidant and neuroprotectant profiles are critical selection criteria [1].

Metabolic Disease Drug Discovery: GPR40 Agonist Synthesis

Utilize 2,5-difluoro-4-hydroxybenzoic acid as a key building block for synthesizing GPR40 (FFA1) agonists with glucose-dependent insulin secretagogue activity. Compounds incorporating the 2,5-difluoro-4-hydroxybenzene motif have been validated in FLIPR calcium influx assays using CHO cells expressing human GPR40, with lead compounds demonstrating oral bioavailability and robust in vivo efficacy in non-human primate models [2][3]. This compound is particularly suited for type 2 diabetes and metabolic syndrome drug discovery programs [3].

Synthetic Methodology: Regioselective Fluorinated Aromatic Functionalization

Employ 2,5-difluoro-4-hydroxybenzoic acid or its phenolic precursors in organometallic synthetic sequences requiring regiospecific deprotonation and functionalization. The 2,5-difluoro substitution pattern exhibits unique metalation behavior distinct from other difluorophenol regioisomers (2,4-, 2,3-, 3,5-, and 3,4-difluoro), enabling access to specific fluorinated hydroxybenzoic acid derivatives that cannot be efficiently synthesized from alternative starting materials . This compound is essential for laboratories developing novel fluorinated aromatic libraries or optimizing synthetic routes to complex fluorinated pharmaceuticals .

Biophysical Studies: Fluorine-Mediated pKa Optimization

Select 2,5-difluoro-4-hydroxybenzoic acid for physicochemical studies requiring intermediate acidity between non-fluorinated 4-hydroxybenzoic acid (pKa 9.3) and perfluorinated 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid (pKa 5.3) . The 2,5-difluoro substitution pattern provides a balanced ionization profile at physiological pH while maintaining drug-like solubility and permeability characteristics . This makes it suitable for lead optimization campaigns where precise tuning of pKa is required to enhance oral bioavailability or target tissue distribution without introducing excessive fluorination-related toxicity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Difluoro-4-hydroxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.